N-(2-chloro-4-nitrophenyl)-3-(hydroxymethyl)-4-methylpiperazine-1-carboxamide
Description
N-(2-chloro-4-nitrophenyl)-3-(hydroxymethyl)-4-methylpiperazine-1-carboxamide is a complex organic compound with significant potential in various scientific fields. This compound features a piperazine ring substituted with a hydroxymethyl group and a carboxamide group, along with a 2-chloro-4-nitrophenyl moiety. Its unique structure allows it to participate in various chemical reactions and makes it a valuable subject for research in chemistry, biology, medicine, and industry.
Properties
IUPAC Name |
N-(2-chloro-4-nitrophenyl)-3-(hydroxymethyl)-4-methylpiperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClN4O4/c1-16-4-5-17(7-10(16)8-19)13(20)15-12-3-2-9(18(21)22)6-11(12)14/h2-3,6,10,19H,4-5,7-8H2,1H3,(H,15,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJRIXZXPHCHPFP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1CO)C(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-chloro-4-nitrophenyl)-3-(hydroxymethyl)-4-methylpiperazine-1-carboxamide typically involves multiple steps. One common method starts with the preparation of the 2-chloro-4-nitrophenyl intermediate, which is then reacted with a piperazine derivative. The reaction conditions often include the use of solvents like acetonitrile or dimethyl sulfoxide (DMSO) and catalysts to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process might include continuous flow reactors and advanced purification techniques to isolate the desired product efficiently .
Chemical Reactions Analysis
Types of Reactions
N-(2-chloro-4-nitrophenyl)-3-(hydroxymethyl)-4-methylpiperazine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The nitro group can be reduced to an amine.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas with a palladium catalyst, and nucleophiles like amines or thiols. Reaction conditions often involve controlled temperatures and pH to ensure the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group yields a carboxylic acid, while reduction of the nitro group produces an amine .
Scientific Research Applications
N-(2-chloro-4-nitrophenyl)-3-(hydroxymethyl)-4-methylpiperazine-1-carboxamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-(2-chloro-4-nitrophenyl)-3-(hydroxymethyl)-4-methylpiperazine-1-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream effects. The exact pathways depend on the biological context and the specific target molecules involved .
Comparison with Similar Compounds
Similar Compounds
N-(2-chloro-4-nitrophenyl)-4-ethoxybenzamide: Similar structure but with an ethoxy group instead of a hydroxymethyl group.
2-chloro-4-nitrophenol: Lacks the piperazine and carboxamide groups, making it less complex.
Uniqueness
N-(2-chloro-4-nitrophenyl)-3-(hydroxymethyl)-4-methylpiperazine-1-carboxamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
